molecular formula C18H16ClFN4O B2948277 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034308-88-6

2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2948277
CAS RN: 2034308-88-6
M. Wt: 358.8
InChI Key: OMMDRRSTAKGEFX-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN4O and its molecular weight is 358.8. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into fluoro-substituted compounds has demonstrated potential anticancer properties. For instance, fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This highlights the potential of fluorine-containing compounds in cancer treatment.

Metabolic Stability

Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have focused on improving metabolic stability. Substituting the benzothiazole ring with different heterocycles has been a strategy to reduce metabolic deacetylation, thus enhancing the stability of these compounds (Stec et al., 2011).

Anti-inflammatory Activity

Derivatives of chloro-fluorophenyl-acetamide have been synthesized and tested for their anti-inflammatory activity, with some showing significant effects. This suggests their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. These complexes show significant activity, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c1-24-17(5-6-23-24)13-7-12(9-21-11-13)10-22-18(25)8-14-15(19)3-2-4-16(14)20/h2-7,9,11H,8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDRRSTAKGEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

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